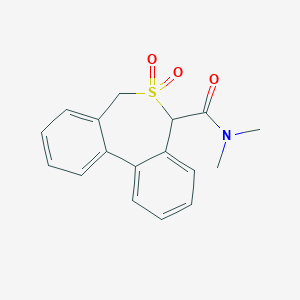

5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

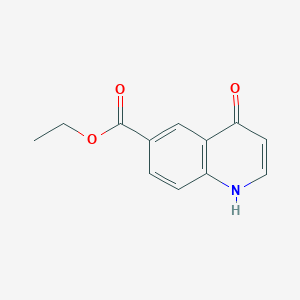

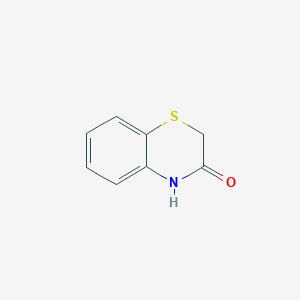

5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide, also known as clozapine N-oxide (CNO), is a synthetic compound that has gained significant attention in the field of neuroscience. CNO is a chemical compound that is structurally similar to clozapine, a well-known antipsychotic drug. However, CNO has unique properties that make it an ideal tool for studying neural circuits and behavior in animal models.

Mechanism of Action

CNO acts as a ligand for the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that are not activated by endogenous ligands but can be activated by exogenous ligands such as CNO. When CNO binds to DREADDs, it triggers a signaling cascade that alters the activity of specific neurons in the brain.

Biochemical and Physiological Effects:

CNO has been shown to have a wide range of biochemical and physiological effects on the brain. It can activate or inhibit specific neural circuits, leading to changes in behavior, cognition, and emotion. CNO has also been shown to modulate neurotransmitter release, synaptic plasticity, and gene expression in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNO in lab experiments is its specificity. CNO only activates DREADDs that are expressed in specific neurons, allowing researchers to selectively manipulate neural circuits and behavior. CNO is also relatively safe and well-tolerated in animals, with few reported side effects. However, there are some limitations to using CNO. For example, CNO has a relatively short half-life in the body, which can limit its effectiveness in long-term experiments. Additionally, CNO can have off-target effects on other receptors in the brain, which can complicate data interpretation.

Future Directions

There are many potential future directions for research involving CNO. One area of interest is the development of new DREADDs that are more specific and effective than current versions. Another area of interest is the use of CNO in combination with other techniques such as optogenetics and calcium imaging to study neural circuits and behavior. Additionally, CNO could be used to investigate the role of specific neural circuits in disease states such as addiction, depression, and anxiety. Overall, CNO has the potential to be a valuable tool for understanding the complex workings of the brain and developing new treatments for neurological disorders.

Synthesis Methods

CNO can be synthesized through a multi-step process involving the reaction of 5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide with N-chlorosuccinimide, followed by reaction with dimethylamine and oxidation with hydrogen peroxide. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

CNO has become a popular tool for studying neural circuits and behavior in animal models. It is commonly used in optogenetic and chemogenetic experiments to activate or inhibit specific neurons in the brain. CNO can be administered orally or through injection, and its effects can be monitored through behavioral assays or electrophysiological recordings.

properties

CAS RN |

110160-82-2 |

|---|---|

Product Name |

5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide |

Molecular Formula |

C17H17NO3S |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N,N-dimethyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5-carboxamide |

InChI |

InChI=1S/C17H17NO3S/c1-18(2)17(19)16-15-10-6-5-9-14(15)13-8-4-3-7-12(13)11-22(16,20)21/h3-10,16H,11H2,1-2H3 |

InChI Key |

ZTYDDYSLKHCUNY-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |

Canonical SMILES |

CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)

![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)

![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)